molecular formula C25H20ClFN4O4S B11084357 N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide

N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide

Cat. No.: B11084357
M. Wt: 527.0 g/mol
InChI Key: NFAYZYDEORQWIU-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the imidazolidinone ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the addition of the fluorobenzamide group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H20ClFN4O4S

Molecular Weight

527.0 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C25H20ClFN4O4S/c1-35-20-11-7-18(8-12-20)28-22(32)14-21-24(34)30(19-9-5-16(26)6-10-19)25(36)31(21)29-23(33)15-3-2-4-17(27)13-15/h2-13,21H,14H2,1H3,(H,28,32)(H,29,33)

InChI Key

NFAYZYDEORQWIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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